N-(4-methoxybenzyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

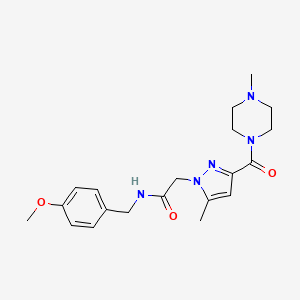

N-(4-Methoxybenzyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a pyrazole-based acetamide derivative with a structurally complex architecture. Its core structure includes a pyrazole ring substituted at position 3 with a 4-methylpiperazine-1-carbonyl group, a methyl group at position 5, and an acetamide side chain linked to a 4-methoxybenzyl moiety. This compound’s design integrates multiple pharmacophoric elements:

- Pyrazole core: Known for its role in modulating kinase inhibition and anti-inflammatory activity.

- 4-Methoxybenzyl group: May influence lipophilicity and membrane permeability.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c1-15-12-18(20(27)24-10-8-23(2)9-11-24)22-25(15)14-19(26)21-13-16-4-6-17(28-3)7-5-16/h4-7,12H,8-11,13-14H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQVAILYQJTFES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The structure of this compound can be analyzed through its molecular formula . The presence of the methoxy group and piperazine moiety contributes to its biological activity by enhancing solubility and receptor affinity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an antitumor agent, anti-inflammatory compound, and antimicrobial agent.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For example, compounds with similar structures have shown significant inhibitory activity against various cancer cell lines, including those expressing BRAF(V600E) mutations. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | BRAF(V600E) | 0.15 | |

| Compound B | EGFR | 0.20 | |

| This compound | TBD | TBD | Current Study |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that compounds similar to this compound significantly reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS).

Case Study:

In a recent study, the compound exhibited a reduction in TNF-α levels by approximately 50% at a concentration of 10 µM, showcasing its potential as an anti-inflammatory agent.

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests it may interact with bacterial cell membranes or inhibit essential metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | S. aureus | 8.0 | |

| Compound D | E. coli | 16.0 | |

| This compound | TBD | TBD | Current Study |

The biological activities of this compound may be attributed to its ability to modulate various cellular pathways:

- Inhibition of Kinases: Similar compounds have been shown to inhibit kinases involved in cancer progression.

- Cytokine Modulation: The compound may interfere with the signaling pathways that lead to inflammation.

- Membrane Disruption: The antimicrobial effects could result from disrupting bacterial cell membranes or inhibiting vital enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrazole- and acetamide-containing derivatives. Below is a detailed comparison based on substituents, synthesis, and inferred pharmacological properties:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Core Heterocycle Variations :

- The target compound’s pyrazole core contrasts with benzothiazole (BZ-IV, ) and benzimidazole () derivatives. Benzimidazole and benzothiazole derivatives are often associated with DNA intercalation or topoisomerase inhibition, whereas pyrazole derivatives may target kinases or inflammatory pathways .

Substituent Effects on Bioactivity: The 4-methylpiperazine-1-carbonyl group in the target compound (vs. 4-Methoxybenzyl (target) vs. 4-chlorobenzyl (): Methoxy groups generally reduce cytotoxicity compared to halogens, which may improve therapeutic indices .

Synthetic Complexity :

- The target compound’s synthesis may require sequential coupling steps (e.g., forming the pyrazole ring, followed by piperazine conjugation), akin to methods in and . In contrast, simpler derivatives (e.g., ) involve fewer steps .

Pharmacological Implications

While direct biological data for the target compound are absent in the evidence, insights can be extrapolated:

- The 4-methylpiperazine moiety (shared with BZ-IV in ) is associated with enhanced blood-brain barrier penetration and anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.